molecular formula C23H34O2Si B1313293 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 191476-08-1

1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B1313293
CAS No.: 191476-08-1
M. Wt: 370.6 g/mol
InChI Key: GCBVSWPOAMZYTH-UHFFFAOYSA-N
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Description

1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a long-chain alcohol with the chemical formula C25H36O2Si. This compound is known for its use as a solvent, intermediate, and reagent in various scientific experiments. It is a colorless, viscous liquid that has a boiling point of approximately 370.6°C.

Preparation Methods

The synthesis of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of heptanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur at other functional groups.

    Biology: This compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: It is used in the development of pharmaceuticals as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to act as a protecting group for alcohols. The silyl ether group is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The silyl group can be removed under mild conditions using reagents such as TBAF, revealing the free alcohol.

Comparison with Similar Compounds

1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared to other silyl ethers such as:

    Trimethylsilyl ether: This compound is less bulky and less stable than the tert-butyldiphenylsilyl ether.

    Triisopropylsilyl ether: This compound is more bulky and more stable than the tert-butyldiphenylsilyl ether.

    Tert-butyldimethylsilyl ether: This compound is similar in stability to the tert-butyldiphenylsilyl ether but is less bulky.

The uniqueness of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its balance of stability and bulkiness, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

7-[tert-butyl(diphenyl)silyl]oxyheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-18,24H,4-6,13-14,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVSWPOAMZYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467089
Record name 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191476-08-1
Record name 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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